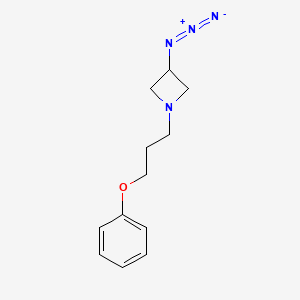
3-Azido-1-(3-phenoxypropyl)azetidine
Overview
Description
3-Azido-1-(3-phenoxypropyl)azetidine is a chemical compound characterized by its azide functional group and a phenoxypropyl side chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(3-phenoxypropyl)azetidine typically involves the reaction of azido-1-propanol with phenoxypropyl halides under nucleophilic substitution conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(3-phenoxypropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with the corresponding azido group reduced.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-(3-phenoxypropyl)azetidine has several applications in scientific research:
Chemistry: It is used in click chemistry reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), which is valuable for labeling and modifying biomolecules.
Biology: The compound is utilized in bioconjugation techniques to study protein interactions and cellular processes.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Azido-1-(3-phenoxypropyl)azetidine exerts its effects involves its azide group, which can undergo cycloaddition reactions with alkynes. This reaction is facilitated by the strain in the alkyne, leading to the formation of a triazole ring. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules through its azide group.
Comparison with Similar Compounds
3-Azido-1-propanol: Similar azide-containing compound used in click chemistry.
3-Azido-1-propene: Another azide-containing compound with different reactivity.
Bis-MPA monomers with azide group: Used in dendrimer synthesis.
Uniqueness: 3-Azido-1-(3-phenoxypropyl)azetidine is unique due to its phenoxypropyl side chain, which imparts different chemical properties and reactivity compared to other azide-containing compounds. This side chain enhances its utility in various chemical and biological applications.
Properties
IUPAC Name |
3-azido-1-(3-phenoxypropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFRGMLZUJXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



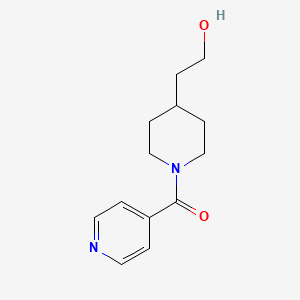
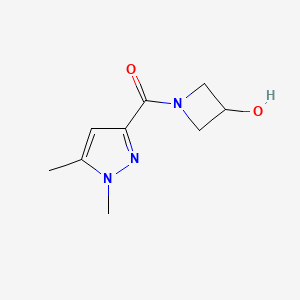
amine](/img/structure/B1489000.png)
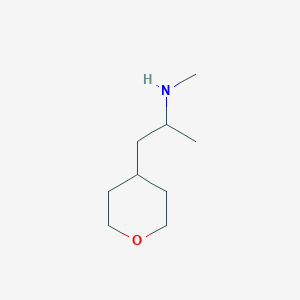
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
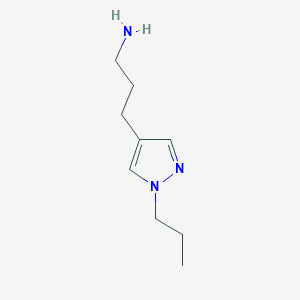
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
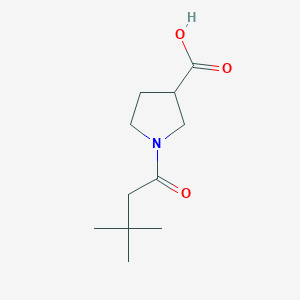
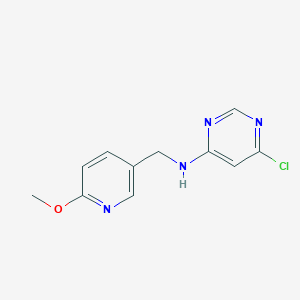
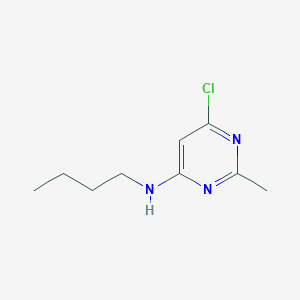
![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
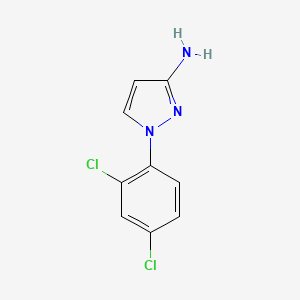
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)
